Cas no 1185311-06-1 (4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride)
![4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride structure](https://www.kuujia.com/scimg/cas/1185311-06-1x500.png)
4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride
- 2-chloro-5-(piperidin-4-yloxymethyl)-1,3-thiazole,dihydrochloride
- 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride
- 1185311-06-1
- 2-Chloro-5-((piperidin-4-yloxy)methyl)thiazoledihydrochloride
- DTXSID40671632
- 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2)
- 2-chloro-5-(piperidin-4-yloxymethyl)-1,3-thiazole;dihydrochloride
- 2-Chloro-5-((piperidin-4-yloxy)methyl)thiazole dihydrochloride
- DB-304934
- AKOS015941014
-
- MDL: MFCD09607634
- Inchi: InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-1-3-11-4-2-7;;/h5,7,11H,1-4,6H2;2*1H
- InChI Key: CYCNHPXRQPDERF-UHFFFAOYSA-N
- SMILES: C1CNCCC1OCC2=CN=C(Cl)S2.Cl.Cl
Computed Properties
- Exact Mass: 303.997067g/mol
- Monoisotopic Mass: 303.997067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4Ų
4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM181158-1g |
2-chloro-5-((piperidin-4-yloxy)methyl)thiazole dihydrochloride |
1185311-06-1 | 95% | 1g |
$536 | 2023-02-18 | |
Chemenu | CM181158-1g |
2-chloro-5-((piperidin-4-yloxy)methyl)thiazole dihydrochloride |
1185311-06-1 | 95% | 1g |
$456 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801833-500mg |
2-Chloro-5-((piperidin-4-yloxy)methyl)thiazole dihydrochloride |
1185311-06-1 | 97% | 500mg |
¥8377.00 | 2024-08-09 |
4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride Related Literature
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
Additional information on 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride
Research Briefing on 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride (CAS: 1185311-06-1)
4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride (CAS: 1185311-06-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiazole and piperidine moieties, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a promising candidate for modulating biological targets, particularly in the central nervous system (CNS) and infectious diseases.
Recent research has focused on the synthesis and pharmacological evaluation of 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective antagonist for specific neurotransmitter receptors, highlighting its potential in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) was also confirmed, which is a critical factor for CNS-targeted therapeutics.
In addition to its neurological applications, 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride has shown promise in antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves interference with bacterial cell wall synthesis, suggesting a novel approach to combating antibiotic-resistant pathogens.
The synthesis of 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride has been optimized in recent years to improve yield and purity. A 2023 patent application detailed a scalable synthetic route that minimizes hazardous byproducts, aligning with green chemistry principles. This advancement is crucial for large-scale production and further clinical development.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate favorable oral bioavailability and a half-life suitable for once-daily dosing, which enhances its potential as a therapeutic agent. However, further toxicological assessments are required to ensure safety in human trials.
In conclusion, 4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride (CAS: 1185311-06-1) represents a versatile scaffold in medicinal chemistry with applications spanning neurological and antimicrobial therapies. Ongoing research aims to explore its full therapeutic potential and address any limitations identified in preclinical studies. The compound's development underscores the importance of innovative chemical entities in addressing unmet medical needs.
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